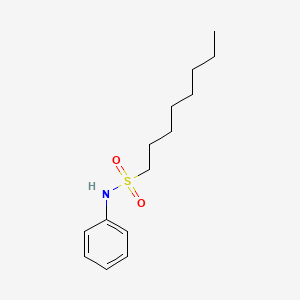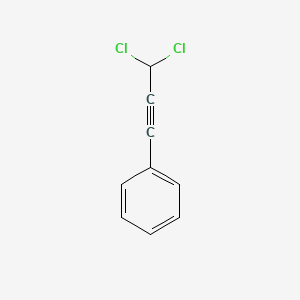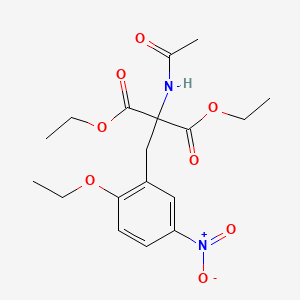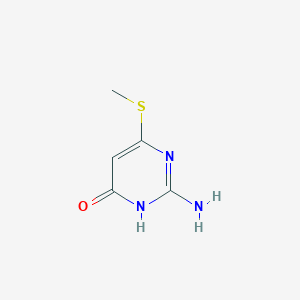
Bis(2,5-dimethoxyphenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dimethoxyphenyl)diazene: is an organic compound belonging to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is particularly interesting due to its symmetrical structure and the presence of methoxy groups on the aromatic rings, which can influence its chemical reactivity and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dimethoxyphenyl)diazene typically involves the reaction of 2,5-dimethoxyaniline with nitrous acid to form a diazonium salt, which is then coupled with another molecule of 2,5-dimethoxyaniline. The reaction conditions generally include:
Temperature: 0-5°C for the formation of the diazonium salt.
Solvent: Aqueous medium or a mixture of water and an organic solvent.
Catalyst: Often, a copper catalyst is used to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of diazene synthesis can be applied. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2,5-dimethoxyphenyl)diazene can undergo oxidation reactions, often leading to the formation of azoxy compounds.
Reduction: Reduction of the diazene bond can yield the corresponding hydrazine derivative.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photochromic properties, which can be useful in the development of light-responsive materials.
Biology and Medicine:
- Potential applications in the development of drugs due to its ability to interact with biological molecules.
- Investigated for its antimicrobial properties.
Industry:
- Utilized in the production of dyes and pigments.
- Explored for use in organic electronics due to its conductive properties.
Wirkmechanismus
The mechanism of action of Bis(2,5-dimethoxyphenyl)diazene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This property is exploited in applications requiring light-induced changes in molecular structure. The methoxy groups can also participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
- Bis(3,4-dimethoxyphenyl)diazene
- Bis(4-methoxyphenyl)diazene
- Azoxybenzene derivatives
Uniqueness:
- The presence of methoxy groups at the 2,5-positions provides unique electronic and steric effects, influencing the compound’s reactivity and physical properties.
- Compared to other diazenes, Bis(2,5-dimethoxyphenyl)diazene exhibits distinct photochromic behavior, making it particularly useful in light-responsive applications.
Eigenschaften
CAS-Nummer |
6319-28-4 |
|---|---|
Molekularformel |
C16H18N2O4 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
bis(2,5-dimethoxyphenyl)diazene |
InChI |
InChI=1S/C16H18N2O4/c1-19-11-5-7-15(21-3)13(9-11)17-18-14-10-12(20-2)6-8-16(14)22-4/h5-10H,1-4H3 |
InChI-Schlüssel |
FXHDKZPLFMIQHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[(2,4-dimethylphenyl)carbamoyl-(2-methylpropyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14726189.png)


![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)



![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)



